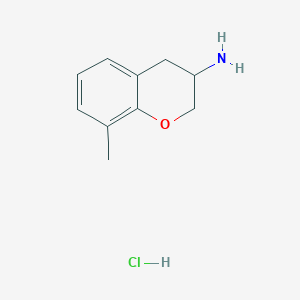

8-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

Overview

Description

“8-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride” is a chemical compound with the molecular formula C10H14ClNO . It is used for research purposes .

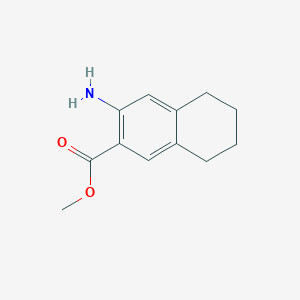

Molecular Structure Analysis

The molecular structure of “8-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride” can be viewed using specific software . The compound has a molecular weight of 199.68 .Scientific Research Applications

Antioxidant Research

The compound’s structure suggests potential antioxidant properties, which can be explored in the context of neuroprotection and aging . Antioxidants like Trolox, a derivative of vitamin E, have been used to assess oxidative injury in neuronal cell death and aging . The similarity in structure between Trolox and 8-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride could mean that the latter may also serve as a valuable compound in antioxidant research.

Cancer Therapy Adjunct

Due to its potential antioxidant activity, this compound might be investigated as an adjunctive therapy in the treatment of certain cancers . Antioxidants are known to mitigate oxidative stress, which is a common feature in cancerous cells, and thus could play a role in a supportive treatment regime.

Photochemistry and Solvent Effects

The compound’s chromene structure is relevant in the study of photochemistry and solvent effects on spiropyran-derived merocyanines . These studies are crucial for developing photo-responsive materials, which have applications in creating smart coatings and optical storage devices.

Metal Ion Complexation

Chromene derivatives have been shown to complex with metal ions, affecting their relaxation kinetics . This property can be utilized in developing new materials for electronics and photonics, where controlled relaxation times are essential.

Synthesis of Biologically Active Molecules

The compound’s structure is conducive to synthesizing various biologically active molecules. For instance, it can be used as a precursor in the synthesis of coumarin derivatives, which have numerous pharmaceutical applications .

Safety and Hazards

properties

IUPAC Name |

8-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-7-3-2-4-8-5-9(11)6-12-10(7)8;/h2-4,9H,5-6,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTEWWKKGQIMGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC(CO2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

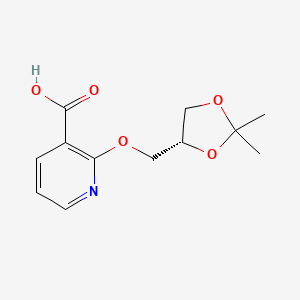

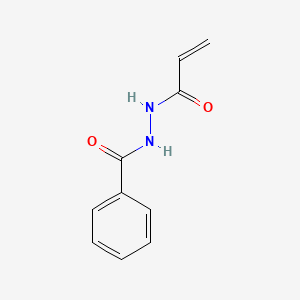

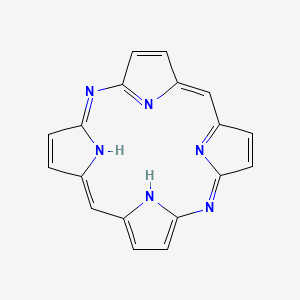

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)

![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid hydrochloride](/img/structure/B1456531.png)